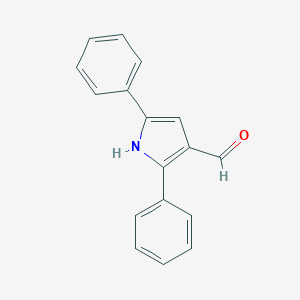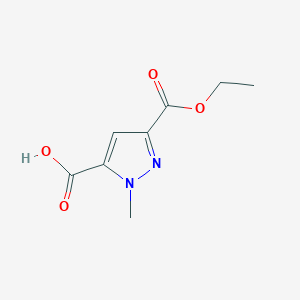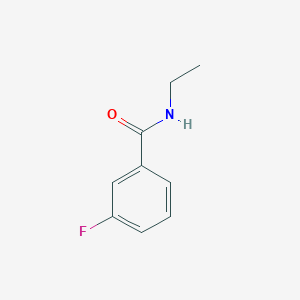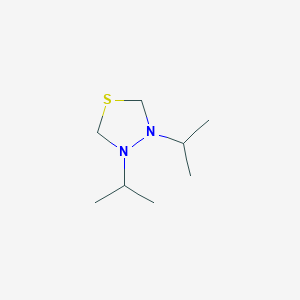
2,5-Diphenyl-1H-pyrrole-3-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Diphenyl-1H-pyrrole-3-carbaldehyde, also known as DPPC, is a chemical compound that has gained significant attention in scientific research due to its unique properties. DPPC belongs to the pyrrole family and is widely used in various fields such as organic chemistry, medicinal chemistry, and material science.
Mécanisme D'action
The mechanism of action of 2,5-Diphenyl-1H-pyrrole-3-carbaldehyde is not fully understood, but it is believed to act as a nucleophile in various reactions. 2,5-Diphenyl-1H-pyrrole-3-carbaldehyde has been shown to undergo nucleophilic addition reactions with different electrophiles, such as aldehydes and ketones. This reaction leads to the formation of a new carbon-carbon bond, which is essential for the synthesis of various organic compounds.
Effets Biochimiques Et Physiologiques
2,5-Diphenyl-1H-pyrrole-3-carbaldehyde has not been extensively studied for its biochemical and physiological effects. However, some studies have shown that 2,5-Diphenyl-1H-pyrrole-3-carbaldehyde has potential anti-tumor activity. It has been shown to induce apoptosis in various cancer cell lines, including breast cancer and leukemia. 2,5-Diphenyl-1H-pyrrole-3-carbaldehyde has also been shown to inhibit the growth of bacteria and fungi, making it a potential candidate for the development of new antibiotics.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 2,5-Diphenyl-1H-pyrrole-3-carbaldehyde in lab experiments is its high purity and yield. The Pd-catalyzed Suzuki-Miyaura cross-coupling reaction is a reliable method for synthesizing 2,5-Diphenyl-1H-pyrrole-3-carbaldehyde with high purity and yield. However, one of the limitations of using 2,5-Diphenyl-1H-pyrrole-3-carbaldehyde is its high cost. 2,5-Diphenyl-1H-pyrrole-3-carbaldehyde is a relatively expensive compound, which can limit its use in large-scale experiments.
Orientations Futures
There are several future directions for the study of 2,5-Diphenyl-1H-pyrrole-3-carbaldehyde. One potential direction is the development of new synthetic methods for 2,5-Diphenyl-1H-pyrrole-3-carbaldehyde that are more cost-effective and environmentally friendly. Another direction is the study of the biochemical and physiological effects of 2,5-Diphenyl-1H-pyrrole-3-carbaldehyde in more detail. Further studies are needed to determine the potential anti-tumor activity of 2,5-Diphenyl-1H-pyrrole-3-carbaldehyde and its mechanism of action. Additionally, the use of 2,5-Diphenyl-1H-pyrrole-3-carbaldehyde as a ligand for the synthesis of metal complexes could be explored further for potential applications in catalysis and material science.
Méthodes De Synthèse
The synthesis of 2,5-Diphenyl-1H-pyrrole-3-carbaldehyde is a multistep process that involves the reaction of 2,5-diphenylpyrrole with different reagents. One of the most common methods for synthesizing 2,5-Diphenyl-1H-pyrrole-3-carbaldehyde is the Pd-catalyzed Suzuki-Miyaura cross-coupling reaction. This method involves the reaction of 2,5-diphenylpyrrole with an arylboronic acid in the presence of a palladium catalyst and a base. The reaction yields 2,5-Diphenyl-1H-pyrrole-3-carbaldehyde with high purity and yield.
Applications De Recherche Scientifique
2,5-Diphenyl-1H-pyrrole-3-carbaldehyde has been extensively studied in scientific research due to its unique properties. It has been used as a building block for the synthesis of various organic compounds, including fluorescent dyes, liquid crystals, and conducting polymers. 2,5-Diphenyl-1H-pyrrole-3-carbaldehyde has also been used as a ligand for the synthesis of metal complexes that have potential applications in catalysis and material science.
Propriétés
Numéro CAS |
110698-97-0 |
|---|---|
Nom du produit |
2,5-Diphenyl-1H-pyrrole-3-carbaldehyde |
Formule moléculaire |
C17H13NO |
Poids moléculaire |
247.29 g/mol |
Nom IUPAC |
2,5-diphenyl-1H-pyrrole-3-carbaldehyde |
InChI |
InChI=1S/C17H13NO/c19-12-15-11-16(13-7-3-1-4-8-13)18-17(15)14-9-5-2-6-10-14/h1-12,18H |
Clé InChI |
IWYHVTRFSJPFOF-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC(=C(N2)C3=CC=CC=C3)C=O |
SMILES canonique |
C1=CC=C(C=C1)C2=CC(=C(N2)C3=CC=CC=C3)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(4'-Pentyl[1,1'-biphenyl]-4-yl)boronic acid](/img/structure/B177416.png)








![[5-(2-Pyridinyl)-2-Thienyl]Methanol](/img/structure/B177441.png)
![trans-4-[2-(4-Pentylcyclohexyl)ethyl]cyclohexanone](/img/structure/B177444.png)


![4-[(3-Methylpiperidin-1-yl)sulfonyl]aniline](/img/structure/B177454.png)